molecular formula C11H9B B1266045 1-Bromo-4-methylnaphthalene CAS No. 6627-78-7

1-Bromo-4-methylnaphthalene

Cat. No. B1266045
CAS RN: 6627-78-7
M. Wt: 221.09 g/mol
InChI Key: IDRVLLRKAAHOBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-4-methylnaphthalene, such as 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene, involves the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, followed by a two-step deoxygenation process yielding high yields of the desired brominated methylnaphthalenes (Onyango et al., 2015).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including those similar to 1-Bromo-4-methylnaphthalene, has been studied using X-ray diffraction and vibrational spectroscopy techniques. These studies provide insights into the intermolecular and intramolecular distances, coordination numbers, and packing coefficients, contributing to the understanding of the structural characteristics of these compounds in their liquid state or crystalline form (Drozdowski, 2002).

Chemical Reactions and Properties

Brominated methylnaphthalenes, including 1-Bromo-4-methylnaphthalene, undergo various chemical reactions, such as free-radical bromination and nucleophilic substitution. These reactions are crucial for further functionalization and synthesis of complex organic molecules. The reaction mechanisms and products significantly depend on the reaction conditions and the nature of the reactants involved (Cooke et al., 1960).

Physical Properties Analysis

The physical properties of 1-Bromo-4-methylnaphthalene and related compounds have been extensively studied. These properties include melting points, boiling points, solubility in various solvents, and crystalline structure, which are essential for determining the compound's applicability in different chemical processes and its behavior under various conditions (Trotter, 1961).

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-methylnaphthalene, such as reactivity towards electrophiles, nucleophiles, and radicals, are influenced by its molecular structure. The presence of the bromo and methyl groups on the naphthalene ring affects its electron distribution, making it susceptible to various chemical reactions, including substitution and addition reactions. These properties are crucial for its use in synthetic organic chemistry as an intermediate for manufacturing other chemical compounds (Gayathri, 2018).

Scientific Research Applications

1-Bromo-4-methylnaphthalene is a chemical compound with the molecular formula C11H9Br . It has a molecular weight of 221.093 . This compound is used in the production of plastics, dyes, resins, lubricants, fluorescent, tanning agent and fuels . It is also used as a pesticide to control moths in indoor storage areas and repel squirrels, bats and other animals in attics, around structures and gardens .

1-Bromo-4-methylnaphthalene is a colorless to light orange to yellow clear liquid . It has a melting point of 7 °C and a boiling point of 300 °C . The specific gravity at 20 °C is 1.45 and the refractive index is 1.65 .

This compound is primarily used in the production of various materials and products, including plastics, dyes, resins, lubricants, fluorescent, tanning agents, and fuels . It is also used as a pesticide to control moths in indoor storage areas and repel squirrels, bats, and other animals in attics, around structures, and gardens .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-Bromo-4-methylnaphthalene . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-bromo-4-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVLLRKAAHOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216469
Record name 1-Bromo-4-methylnaphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methylnaphthalene

CAS RN

6627-78-7
Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Record name 1-bromo-4-methylnaphthalene
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Record name 1-Bromo-4-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
EO Onyango, AR Kelley, DC Qian… - The Journal of Organic …, 2015 - ACS Publications
… Because the literature procedures (1-6) are either cumbersome or have low yields, and direct bromination of 1-methylnaphthalene leads mainly to 1-bromo-4-methylnaphthalene or 1-(…
Number of citations: 5 pubs.acs.org
LX Mu, Y Wang, Z Zhang, WJ Jin - Analytical letters, 2004 - Taylor & Francis
To measure room temperature phosphorescence (RTP) in fluid medium, the conditions: (a) heavy atom perturbation for enhancing the intersystem crossing rate; (b) organization …
Number of citations: 1 www.tandfonline.com
T Okano, K Ito, K Kodaira, K Hosokawa… - Journal of fluorine …, 1988 - Elsevier
Some bromonaphthoic acids were fluorinated with SF 4 to bromo(trifluoromethyl)naphthalenes. Although a reaction of Grignard reagent of one of the bromides with Cl 2 C=CF 2 gave …
Number of citations: 10 www.sciencedirect.com
S Ni, MAEAAA El Remaily… - Advanced Synthesis & …, 2018 - Wiley Online Library
… In addition, o- and p-bromotoluene 1 b-c and 1-bromo-4-methylnaphthalene 1 d all gave the corresponding benzylbromides 3 b–d in excellent isolated yields (Table 2). Ethylbenzene 1 …
Number of citations: 34 onlinelibrary.wiley.com
W Adam, M Prein - Tetrahedron letters, 1994 - Elsevier
From 1-bromo-4-methylnaphthalene eight chiral derivatives 1 with a variety of functional groups at the stereogenic center were prepared, which with singlet oxygen led to the …
Number of citations: 21 www.sciencedirect.com
MS Newman, RF Cunico - Journal of Medicinal Chemistry, 1972 - ACS Publications
… fact that 9 brominates at the4 position in the naphthyl group was established by preparing 7 by an alternate route (see Experimental Section) starting from 1 -bromo-4methylnaphthalene …
Number of citations: 19 pubs.acs.org
H Chen, JP Luzy, N Gresh, C Garbay - 2006 - Wiley Online Library
… of aldehyde 2 from commercially available 1-bromo-4-methylnaphthalene. As illustrated in Scheme 1, the para-methyl group of 1-bromo-4-methylnaphthalene was brominated with N-…
M Hohlweg, HW Schmidt - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Synthesis, thermal properties and solubility behaviour of para‐linked aromatic homopolyesters containing non‐coplanar 1,1′‐binaphthyl‐4,4′‐ylene units are described. By …
Number of citations: 18 onlinelibrary.wiley.com
AD Averin, AV Shukhaev, AI Vovk, VP Kukhar… - …, 2014 - cyberleninka.ru
… 1-Bromo-4-methylnaphthalene, di- and polyamines 7a-j, 2-(dicyclohexylphosphino)-2'-(… synthesized in 90 % yield from 1-bromo-4-methylnaphthalene according to a standard procedure …
Number of citations: 3 cyberleninka.ru
EF Hilinski, D Huppert, DF Kelley… - Journal of the …, 1984 - ACS Publications
The photodissociation of 1-and 2-(halomethyl) naphthalenes in room-temperature hexane solution was studied by means of picosecond emission and absorption spectroscopy. …
Number of citations: 94 pubs.acs.org

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